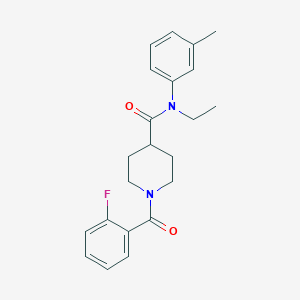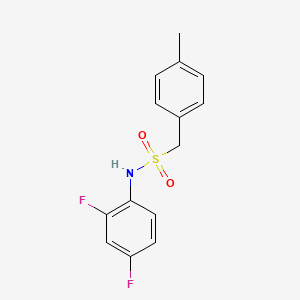![molecular formula C20H13FO4 B4585447 3-[(4-fluorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4585447.png)
3-[(4-fluorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chromen-4-one derivatives involves various chemical strategies, including Friedel–Crafts benzylation, cyclobenzylation, and catalytic C-H bond functionalization. These methods enable the efficient production of chromen-4-one derivatives with specific substituents, such as fluorobenzyl groups, which are key intermediates in the synthesis of HIV-integrase inhibitors and other biologically active compounds (Izumi et al., 2007); (Yu-Feng Lin et al., 2017).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives has been elucidated through various techniques, including X-ray crystallography. These studies provide insights into the three-dimensional arrangement of atoms within the molecule and the impact of substituents on the overall molecular conformation. The structure analysis of related compounds, such as 6-fluoro-7-chloro-4-oxo-4H-chromene, reveals the monoclinic space group and specific unit cell dimensions, contributing to our understanding of their crystalline forms (Barili et al., 2001).
Chemical Reactions and Properties
Chromen-4-one derivatives undergo a variety of chemical reactions, including cyclobenzylation and intermolecular Pd-catalyzed π-chelating-assisted C-H bond olefination. These reactions are crucial for the functionalization of the chromen-4-one core and the introduction of diverse substituents, enhancing their chemical versatility and potential as pharmacophores (Yu-Feng Lin et al., 2017).
Physical Properties Analysis
The physical properties of chromen-4-one derivatives, including melting points, solubility, and crystal structure, are influenced by their molecular structures. X-ray crystallography studies reveal detailed information about the arrangement of molecules in the crystal lattice, providing a foundation for understanding the material properties of these compounds (Wera et al., 2012).
Chemical Properties Analysis
Chromen-4-one derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which are determined by the electronic nature of the chromen-4-one core and the substituents attached to it. These properties are essential for their chemical transformations and applications in synthetic organic chemistry (Bam & Chalifoux, 2018).
Applications De Recherche Scientifique
Anticancer Activity
Compounds derived from "3-[(4-fluorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one" have been synthesized and evaluated for their anticancer properties. For example, fluorinated coumarin–pyrimidine hybrids exhibit significant cytotoxicity against human cancer cell lines such as A-549 (human lung carcinoma) and MDA-MB-231 (human adenocarcinoma mammary gland), with some compounds showing potency comparable to or exceeding that of the standard drug Cisplatin. These compounds also demonstrate the ability to cleave DNA, which is a mechanism contributing to their anticancer activity (Hosamani, Reddy, & Devarajegowda, 2015).
Antitubercular Agents
Another study focused on the design and synthesis of benzocoumarin-pyrimidine hybrids, revealing potent antitubercular activity. These compounds were tested against the M.tb H37Rv strain and displayed promising antitubercular properties with minimal cytotoxicity, highlighting their potential as leads for new antitubercular drugs. DNA cleavage studies further supported their efficacy as antitubercular agents (Reddy, Hosamani, & Devarajegowda, 2015).
Anticholinesterase Activity
Research into coumarin-3-carboxamides bearing a tryptamine moiety has shown significant activity toward acetylcholinesterase (AChE), a key enzyme involved in neurodegenerative diseases. The structure-activity relationship (SAR) studies indicate that specific moieties can enhance anti-AChE activity, pointing to potential applications in treating conditions like Alzheimer's disease (Ghanei-Nasab et al., 2016).
Analytical Chemistry Applications
"3-[(4-fluorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one" derivatives have also found utility as analytical reagents. For example, they have been used for the spectrophotometric determination of molybdenum(VI), demonstrating high sensitivity and selectivity for this metal ion in complex samples (Dass & Mehta, 1993).
Synthesis and Material Science
The compound and its derivatives serve as key intermediates in the synthesis of complex molecules and materials. Studies have detailed methods for efficiently synthesizing such derivatives, highlighting their relevance in creating novel chemical entities with potential therapeutic and material applications (Bam & Chalifoux, 2018).
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-2-(furan-2-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO4/c21-14-9-7-13(8-10-14)12-24-20-18(22)15-4-1-2-5-16(15)25-19(20)17-6-3-11-23-17/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETBGMJJVHIGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)methoxy]-2-(furan-2-yl)chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4585367.png)


![2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4585383.png)



![2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide](/img/structure/B4585399.png)

![7-cyclohexyl-5,6-dimethyl-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4585427.png)

![2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4585440.png)
![6-[2-(1H-indol-3-yl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4585442.png)
![N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4585450.png)